

Spectroscopic data for (3-(tert-Butylcarbamoyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (3-(tert-Butylcarbamoyl)phenyl)boronic acid

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An In-depth Technical Guide to the Spectroscopic Profile of (3-(tert-Butylcarbamoyl)phenyl)boronic acid

This guide provides a detailed spectroscopic analysis of (3-(tert-Butylcarbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. Its unique structure, featuring a boronic acid moiety for covalent interactions and a tert-butylcarbamoyl group for steric and electronic modulation, makes it a compound of significant interest. This document is intended for researchers, scientists, and drug development professionals, offering a predictive yet robust characterization based on foundational spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Implications

(3-(tert-Butylcarbamoyl)phenyl)boronic acid (MW: 221.06 g/mol , Formula: $C_{11}H_{16}BNO_3$) possesses several distinct functional groups that give rise to a unique spectroscopic fingerprint. [1][2] Understanding the contribution of each component is crucial for accurate interpretation.

- **Meta-Substituted Phenyl Ring:** The aromatic core provides characteristic signals in both NMR and IR spectroscopy. The 1,3-substitution pattern dictates the coupling patterns of the aromatic protons.

- Boronic Acid Group ($-B(OH)_2$): This functional group is notable for its exchangeable protons in 1H NMR and a characteristic B-O stretching vibration in IR spectroscopy. It is also the primary site for derivatization and interaction.
- Tert-Butylcarbamoyl Group ($-C(O)NHC(CH_3)_3$): This amide linkage introduces a carbonyl group ($C=O$) and an N-H bond, both with strong, identifiable IR absorbances. The tert-butyl group provides a prominent, sharp singlet in 1H NMR due to its nine equivalent protons.

Caption: Molecular structure of **(3-(tert-Butylcarbamoyl)phenyl)boronic acid**.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

The 1H NMR spectrum provides detailed information about the electronic environment of hydrogen atoms. The predicted spectrum for this molecule in a solvent like DMSO- d_6 would show distinct signals for each proton type.

Table 1: Predicted 1H NMR Data (400 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.20	s (broad)	2H	B(OH) ₂	Boronic acid protons are acidic, often broad, and their chemical shift is highly dependent on concentration and residual water.
~8.10	s	1H	Ar-H	Aromatic proton at C2, deshielded by both the boronic acid and the amide group. Appears as a singlet or narrow triplet.
~7.85	d	1H	Ar-H	Aromatic proton at C6, ortho to the boronic acid group.
~7.75	d	1H	Ar-H	Aromatic proton at C4, ortho to the amide group.
~7.60	s (broad)	1H	N-H	Amide proton signal is typically broad due to quadrupole coupling with nitrogen and

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
				chemical exchange.
~7.45	t	1H	Ar-H	Aromatic proton at C5, coupling to adjacent aromatic protons.

| 1.35 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group result in a strong, sharp singlet.[3] |

Expert Insights & Causality

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps in resolving the N-H and O-H protons, which might otherwise exchange too rapidly or be unobservable in other solvents like CDCl₃. The predicted aromatic pattern (singlet/triplet, two doublets, one triplet) is characteristic of a 1,3-disubstituted benzene ring where the substituents have different electronic effects.

Caption: Correlation of proton environments to their predicted ¹H NMR regions.

Protocol: ¹H NMR Spectrum Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of **(3-(tert-Butylcarbamoyl)phenyl)boronic acid** and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrumentation:** Place the sample in a 400 MHz (or higher) NMR spectrometer.
- **Tuning and Shimming:** Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity.
- **Acquisition Parameters:**

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
- Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
- Relaxation Delay (d1): 2-5 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the carbon skeleton of the molecule. Due to the lack of symmetry, all 11 carbon atoms are expected to be unique and produce distinct signals.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~166.5	C=O	Typical chemical shift for an amide carbonyl carbon.
~138.0	Ar-C	Aromatic carbon (C3) attached to the carbamoyl group.
~134.0	Ar-C	Aromatic carbon (C1) attached to the boronic acid group (often broad or low intensity).
~131.0	Ar-CH	Aromatic methine carbon (C6).
~129.5	Ar-CH	Aromatic methine carbon (C5).
~128.0	Ar-CH	Aromatic methine carbon (C2).
~125.0	Ar-CH	Aromatic methine carbon (C4).
~50.5	-C(CH ₃) ₃	Quaternary carbon of the tert-butyl group.

| ~28.5 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group.[\[3\]](#) |

Protocol: ¹³C NMR Spectrum Acquisition

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
- Instrumentation: Use a spectrometer equipped with a broadband probe.
- Tuning and Shimming: Tune the probe to the ¹³C frequency and re-shim if necessary.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
 - Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
 - Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

- Relaxation Delay (d1): 2 seconds.
- Processing & Referencing: Process the FID as with ^1H NMR. Reference the spectrum to the DMSO- d_6 solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups within a molecule through their characteristic vibrational frequencies.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3400 - 3200 (broad)	O-H Stretch	Boronic Acid, -B(OH) ₂	Strong, Broad
~3300	N-H Stretch	Amide, -C(O)NH-	Medium
3100 - 3000	C-H Stretch	Aromatic	Medium
2970 - 2870	C-H Stretch	Aliphatic (tert-butyl)	Medium-Strong
~1650	C=O Stretch (Amide I)	Amide, -C(O)NH-	Strong
~1550	N-H Bend (Amide II)	Amide, -C(O)NH-	Medium-Strong
1600, 1475	C=C Stretch	Aromatic Ring	Medium
~1350	B-O Stretch	Boronic Acid	Strong

| 800 - 700 | C-H Out-of-Plane Bend | Meta-substituted Aromatic | Strong |

Expert Insights & Causality

The broadness of the O-H stretch from the boronic acid is a hallmark feature, resulting from extensive intermolecular hydrogen bonding.^[4] This peak may overlap with the N-H stretching frequency. The Amide I band (C=O stretch) is one of the most intense and reliable peaks in the spectrum. The B-O stretch is another critical diagnostic peak for confirming the presence of the boronic acid moiety.^{[5][6]}

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount (1-2 mg) of the solid **(3-(tert-butylcarbamoyl)phenyl)boronic acid** powder directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Analysis: The resulting spectrum is automatically ratioed against the background, yielding a transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

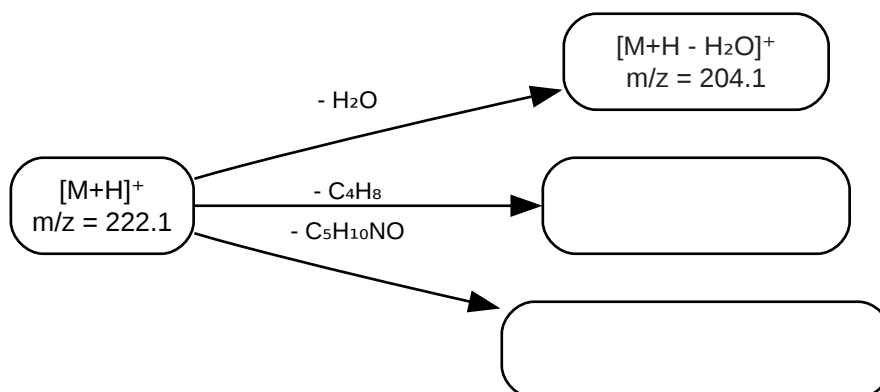
Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z	Ion	Rationale
222.1	$[M+H]^+$	Protonated molecular ion.
204.1	$[M+H - H_2O]^+$	Loss of a water molecule from the boronic acid.
166.1	$[M+H - C_4H_8]^+$	Loss of isobutylene from the tert-butyl group.

| 122.1 | $[M+H - C_5H_{10}NO]^+$ | Cleavage of the entire tert-butylcarbamoyl side chain. |

Proposed Fragmentation Pathway

The tert-butyl group is prone to fragmentation through the loss of a neutral isobutylene molecule. The boronic acid can readily lose water. The amide bond can also cleave, leading to further fragmentation.



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Caption: Proposed ESI+ fragmentation pathway for the parent molecule.

Protocol: Electrospray Ionization (ESI) Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (~ 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.
- Instrument Parameters (Positive Ion Mode):
 - Capillary Voltage: 3-4 kV.
 - Nebulizing Gas (N_2): Set to an appropriate pressure/flow for stable spray.
 - Drying Gas (N_2): Set to a temperature (e.g., 250-350 $^\circ\text{C}$) and flow rate to desolvate the ions.

- Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Analysis: Identify the $[M+H]^+$ peak and other significant fragment ions.

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